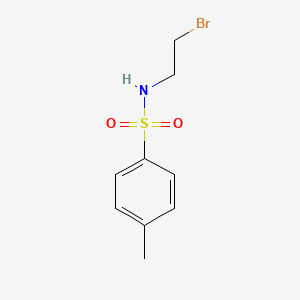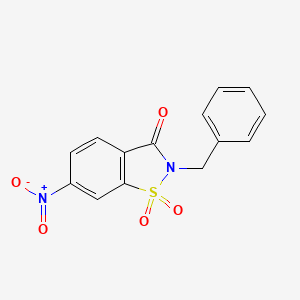![molecular formula C27H16N2O2S B11083199 2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate](/img/structure/B11083199.png)
2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate is a complex organic compound that features a benzothiazole moiety, a cyano group, and a naphthoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiophenol with an aromatic aldehyde to form the benzothiazole core . The final step involves esterification with 1-naphthoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and naphthoate moieties.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzothiazole and naphthoate derivatives.
Scientific Research Applications
2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to anti-cancer effects . Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)phenol: Similar structure but lacks the cyano and naphthoate groups.
2-(1,3-Benzothiazol-2-yl)acetonitrile: Contains the cyano group but lacks the naphthoate ester.
2-(1,3-Benzothiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the naphthoate ester.
Uniqueness
2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate is unique due to the combination of the benzothiazole, cyano, and naphthoate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C27H16N2O2S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H16N2O2S/c28-17-20(26-29-23-13-4-6-15-25(23)32-26)16-19-9-2-5-14-24(19)31-27(30)22-12-7-10-18-8-1-3-11-21(18)22/h1-16H/b20-16+ |
InChI Key |
OQEAISWFDRYFMG-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=C(C#N)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11083127.png)
![N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11083129.png)
![6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11083137.png)
![N,N-dibutyl-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B11083144.png)
![N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide](/img/structure/B11083149.png)

![3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B11083167.png)
![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine](/img/structure/B11083169.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 5-bromothiophene-2-sulfonate](/img/structure/B11083176.png)
![N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11083189.png)
![N-(2,4-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11083192.png)
![Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl]sulfanyl}acetate](/img/structure/B11083196.png)

![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B11083212.png)
